molecular formula C26H21N3O4S B2847344 3-(1,3-benzodioxol-5-ylmethyl)-7-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one CAS No. 451466-96-9

3-(1,3-benzodioxol-5-ylmethyl)-7-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B2847344
CAS No.: 451466-96-9
M. Wt: 471.53
InChI Key: WJJADDAQOWRRDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the quinazolinone class of heterocycles, characterized by a fused benzene and pyrimidine ring system. Its structure is distinguished by three key substituents:

  • 3,4-Dihydro-1H-isoquinoline-2-carbonyl group: A partially saturated isoquinoline fragment fused with a carbonyl group, enhancing structural rigidity and hydrogen-bonding capacity.
  • 2-Sulfanylidene group: A thione substituent at position 2, which may influence tautomerism and metal-binding properties.

The synthesis of this compound involves the reaction of 2-methyl benzoxazin-4-one with 5-amino-1H-benzo[d]imidazole-2-thiol in ethanol, yielding a sulfanyl-substituted quinazolinone derivative . While specific yield data for this compound are unavailable in the provided evidence, its synthesis aligns with established protocols for functionalized quinazolinones.

Properties

CAS No.

451466-96-9

Molecular Formula

C26H21N3O4S

Molecular Weight

471.53

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-7-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C26H21N3O4S/c30-24(28-10-9-17-3-1-2-4-19(17)14-28)18-6-7-20-21(12-18)27-26(34)29(25(20)31)13-16-5-8-22-23(11-16)33-15-32-22/h1-8,11-12H,9-10,13-15H2,(H,27,34)

InChI Key

WJJADDAQOWRRDZ-UHFFFAOYSA-N

SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=S)N4)CC5=CC6=C(C=C5)OCO6

solubility

not available

Origin of Product

United States

Biological Activity

The compound 3-(1,3-benzodioxol-5-ylmethyl)-7-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its intricate structure, which includes a benzodioxole moiety and a quinazolinone core. The molecular formula is C21H20N2O5SC_{21}H_{20}N_2O_5S with a molecular weight of approximately 396.46 g/mol. The structural representation is crucial for understanding its interaction with biological targets.

Antioxidant Activity

Studies have shown that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of benzodioxole have been reported to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This antioxidant activity is attributed to the presence of hydroxyl groups in the benzodioxole structure that can donate electrons to free radicals.

Anti-inflammatory Effects

Research indicates that related compounds can inhibit nitric oxide (NO) formation in inflammatory pathways. A study on similar benzodioxole derivatives demonstrated their ability to selectively inhibit inducible nitric oxide synthase (iNOS), which is crucial in the inflammatory response. This suggests that the compound may possess anti-inflammatory properties by modulating NO production .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Quinazoline derivatives are known for their ability to inhibit various cancer cell lines by interfering with cellular signaling pathways. Recent investigations have highlighted that such compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo models.

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammation and cancer progression.
  • Modulation of Cell Signaling Pathways : The interaction with receptors or enzymes can lead to altered signaling pathways that affect cell proliferation and survival.

Case Studies

StudyFindings
Study 1 Investigated the antioxidant properties of benzodioxole derivatives, showing significant radical scavenging activity.
Study 2 Demonstrated selective inhibition of iNOS by related compounds, suggesting potential anti-inflammatory effects.
Study 3 Reported anticancer activity in vitro against breast cancer cell lines, with mechanisms involving apoptosis induction.

Comparison with Similar Compounds

The compound shares structural and synthetic parallels with other nitrogen-containing heterocycles, particularly dihydropyrimidinones (DHPMs) and quinazolinone derivatives. Below is a systematic comparison based on synthetic methodologies, structural features, and catalytic systems:

Key Observations :

  • The target compound’s synthesis lacks explicit catalyst use, contrasting with DHPM syntheses that employ diverse catalysts (e.g., silica-supported phosphotungstic acid, FeCl₃, ionic liquids). These catalysts enhance reaction efficiency and yield .
Structural and Functional Differences
  • Core Heterocycle: Quinazolinones: Fused benzene-pyrimidine system with inherent planarity. The target compound’s 2-sulfanylidene group may promote tautomerism (thione ↔ thiol), unlike DHPMs’ 2-keto group. DHPMs: Partially saturated pyrimidine rings (e.g., 3,4-dihydropyrimidin-2-ones), offering conformational flexibility .
  • Substituent Effects: The target’s benzodioxole and isoquinoline-carbonyl groups introduce steric bulk and electronic effects absent in simpler DHPMs. DHPMs often feature aryl, alkyl, or acetyl substituents, which modulate solubility and bioactivity .
Catalytic Innovations and Environmental Impact
  • FeCl₃·6H₂O : Demonstrated high yields (80–90%) for DHPMs with minimal environmental impact due to Fe³⁺’s low toxicity .
  • H₃PW₁₂O₄₀/SiO₂ : A reusable solid acid catalyst for DHPMs, aligning with green chemistry principles .
  • Mg(ClO₄)₂ : Enables tetrahydro-pyrimidin-2-one synthesis under mild conditions, highlighting catalyst recyclability .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield and purity of the compound?

  • Methodological Answer : The synthesis of this compound involves multi-step reactions, including cyclization, functional group coupling (e.g., benzodioxole and isoquinoline moieties), and thiolation. Key steps include:
  • Solvent Selection : Use polar aprotic solvents (e.g., DMSO or DMF) to enhance reaction efficiency for carbonyl coupling steps .
  • Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid or triethylamine) to facilitate imine or amide bond formation .
  • Reaction Monitoring : Employ TLC or HPLC to track intermediate formation and minimize by-products. Purification via column chromatography with gradients of ethyl acetate/hexane is critical for isolating the final product .

Q. Which spectroscopic and crystallographic techniques are essential for structural validation?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm substituent connectivity (e.g., benzodioxole methyl and sulfanylidene groups) .
  • X-ray Crystallography : Resolve the quinazolinone core geometry and confirm stereochemistry of the 3,4-dihydroisoquinoline moiety .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC50_{50} values)?

  • Methodological Answer :
  • Assay Standardization : Use cell lines with consistent passage numbers and control for batch-to-buffer variability (e.g., pH, ionic strength) .
  • Purity Verification : Confirm compound purity (>95%) via HPLC and differential scanning calorimetry (DSC) to exclude impurities affecting activity .
  • Comparative Studies : Test structural analogs (e.g., benzodioxole-substituted quinazolinones) to isolate substituent-specific effects .

Q. What experimental designs are suitable for studying the compound’s enzyme inhibition mechanisms?

  • Methodological Answer :
  • Kinetic Assays : Perform Michaelis-Menten analysis with varying substrate concentrations to determine inhibition type (competitive/non-competitive) .
  • Molecular Docking : Use software like AutoDock Vina to predict binding interactions with target enzymes (e.g., kinases or proteases). Validate with site-directed mutagenesis .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters .

Q. How can environmental fate and degradation pathways of the compound be assessed?

  • Methodological Answer :
  • Microcosm Studies : Simulate environmental compartments (soil/water) under controlled conditions to track abiotic (hydrolysis, photolysis) and biotic (microbial) degradation .
  • LC-MS/MS Analysis : Identify degradation products and quantify persistence. Use isotopically labeled analogs to trace metabolite formation .
  • QSAR Modeling : Predict environmental partitioning (log P, bioaccumulation) based on substituent electronic properties .

Q. What computational approaches predict the compound’s reactivity in novel chemical reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites (e.g., sulfanylidene group’s nucleophilicity) .
  • Molecular Dynamics Simulations : Model solvation effects and transition states for reactions like nucleophilic substitution or cycloaddition .

Key Structural and Functional Insights

  • Core Reactivity : The sulfanylidene group enhances electrophilic reactivity, while the benzodioxole moiety may influence bioavailability through π-π stacking with biological targets .
  • Environmental Stability : Methoxy and carbonyl groups may increase hydrophobicity, necessitating studies on bioaccumulation potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.